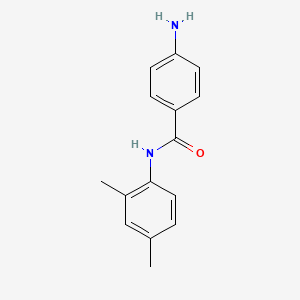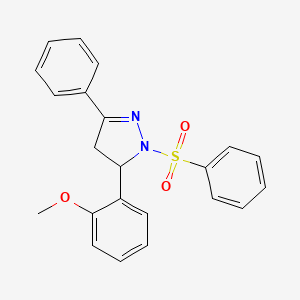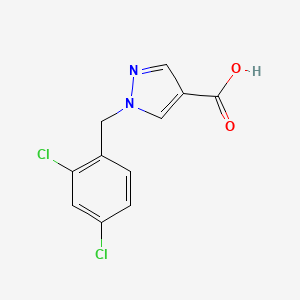![molecular formula C11H17N3O2 B2893983 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine CAS No. 478043-19-5](/img/structure/B2893983.png)
4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many bioactive compounds . Morpholine is a heterocycle that is often used in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of both a morpholine ring and a pyrimidine ring. Morpholine is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms.Chemical Reactions Analysis
Morpholines are known to participate in a variety of chemical reactions. They can act as bases, reacting readily with most acids to form corresponding salts . They can also undergo nitrosation, leading to the formation of N-nitrosomorpholine .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
This compound is utilized in crystallography to determine the structure of complex molecules. The crystal structure of related compounds has been studied, providing valuable information about molecular conformation, electronic structure, and potential reactivity .
Synthesis of Heterocyclic Compounds
It serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their biological activity and potential therapeutic applications .
Development of Antiviral Agents
Derivatives of this compound have been explored for their antiviral properties. Research indicates that certain modifications can lead to compounds with significant activity against various viral infections .
Catalysis in Organic Reactions
The morpholine ring of this compound can act as a ligand in catalytic systems, facilitating a variety of organic reactions. This is particularly useful in reactions requiring high selectivity and efficiency .
Biological Activity Studies
The compound is a key intermediate in the synthesis of molecules with potential biological activities. Studies have shown that its derivatives can exhibit a range of biological effects, including antimicrobial and anticancer properties .
Pharmaceutical Research
In pharmaceutical research, this compound is used to create novel drug candidates. Its derivatives are being investigated for their pharmacological potential in treating various diseases .
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological activity. Morpholine derivatives have been found to exhibit a wide range of biological activities, and there are many examples of molecular targets of morpholine bioactives where the significant contribution of the morpholine moiety has been demonstrated .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-12-10(8-15-2)7-11(13-9)14-3-5-16-6-4-14/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDTHLPBXAFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)
![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)
![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2893919.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)
